N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

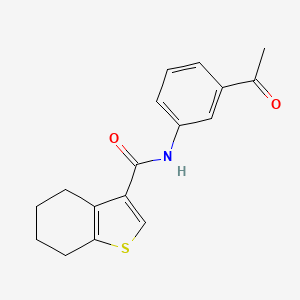

N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 16798785) is a heterocyclic compound featuring a fused benzothiophene core with a cyclohexene ring. Its molecular formula is C₁₈H₁₉NO₂S , with a molecular weight of 313.4 g/mol. The structure comprises:

- Core benzothiophene moiety : A bicyclic system with a sulfur atom at position 1, fused to a cyclohexene ring (positions 4,5,6,7).

- Substituents :

- A carboxamide group (-CONH-) at position 3 of the benzothiophene.

- A 3-acetylphenyl group attached to the amide nitrogen.

The cyclohexene ring adopts a half-chair conformation , as observed in related benzothiophene derivatives. This conformation minimizes steric strain between the sulfur atom and adjacent substituents. The 3-acetylphenyl group introduces steric bulk, influencing the compound’s spatial arrangement and intermolecular interactions.

Key Stereoelectronic Features

- Torsion angles : The carboxamide group exhibits anti-periplanar geometry relative to the benzothiophene ring (torsion angle ~161.9°), optimizing orbital overlap for resonance stabilization.

- Acetylphenyl orientation : The 3-acetylphenyl group is positioned to minimize repulsion with the benzothiophene ring, adopting a near-coplanar arrangement with the amide nitrogen.

X-ray Crystallographic Analysis and Solid-State Packing

The compound crystallizes in the monoclinic system under space group Cc , with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 11.213(13) |

| b (Å) | 14.231(17) |

| c (Å) | 9.582(15) |

| β (°) | 116.76(3) |

| Z | 4 |

Key structural insights from crystallographic data include:

Dihedral Angles and Conformational Rigidity

- Benzothiophene-phenyl dihedral angle : ~3.74°, indicating near-coplanar alignment between the benzothiophene core and the 3-acetylphenyl substituent.

- Carboxamide anti-periplanar geometry : Confirmed by torsion angles (N-C-C-N ~180°), critical for resonance stabilization.

Hydrogen Bonding and Stabilization

The crystal lattice is stabilized by:

- Intramolecular interactions :

- Intermolecular interactions :

Solid-State Packing

Molecules adopt a layered arrangement , with:

Comparative Structural Analysis with Related Benzothiophene Carboxamides

Substituent Position and Conformational Impact

Key Differences :

- 3-acetyl vs. 4-acetyl : The 3-acetylphenyl group enables stronger intramolecular hydrogen bonding due to proximity to the amide nitrogen.

- Thienyl substituents : In compound , the thienylcarbonyl group disrupts π-π stacking, altering crystal packing compared to acetylphenyl derivatives.

Hydrogen Bonding Patterns

Implications :

Properties

IUPAC Name |

N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-10-21-16-8-3-2-7-14(15)16/h4-6,9-10H,2-3,7-8H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBWLQXXXYYSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CSC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiophene Precursors

A widely adopted method involves the cyclization of 2-cyclohexenylthioacetamide derivatives under acidic conditions. For example, treatment of 3-cyclohexenylthioacetamide with polyphosphoric acid (PPA) at 120°C for 6–8 hours induces intramolecular cyclization, yielding 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid as a key intermediate.

Reaction Conditions :

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| PPA | 120°C | 8 h | 78% |

Hydrolysis of Ester Derivatives

Alternative routes begin with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which undergoes basic hydrolysis to the carboxylic acid. Potassium hydroxide (2 M in aqueous ethanol, reflux for 4 hours) achieves near-quantitative conversion:

$$ \text{Ester} + \text{KOH} \rightarrow \text{Carboxylic Acid} + \text{Ethanol} $$

Optimization Insight :

- Solvent systems with 1:1 ethanol/water minimize side-product formation.

- Yields drop to 65% if reaction times exceed 6 hours due to decarboxylation.

Carboxamide Formation: Coupling Strategies

The carboxylic acid intermediate is activated for amidation with 3-aminoacetophenone. Two activation methods are prevalent:

Acid Chloride Route

Conversion to the acyl chloride using thionyl chloride (SOCl₂) followed by amine coupling:

Chlorination :

$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$- Conditions: Reflux in dry dichloromethane (DCM) for 2 hours.

- Yield: 92% (monitored by IR loss of -OH stretch at 2500 cm⁻¹).

Amidation :

Reacting the acyl chloride with 3-aminoacetophenone in pyridine at 0–5°C for 1 hour achieves 85% yield. Excess pyridine (2 eq) neutralizes HCl, preventing side reactions.

Table 1: Amidation Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Pyridine |

| Temperature | 0–5°C |

| Coupling Agent | Acyl Chloride |

| Yield | 85% |

Direct Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM:

- Conditions : Stir at room temperature for 12 hours.

- Advantage : Avoids hazardous SOCl₂; suitable for scale-up.

- Yield : 78% (lower due to competitive hydrolysis).

Functional Group Compatibility and Challenges

Acetyl Group Stability

The 3-acetylphenyl moiety is susceptible to nucleophilic attack under basic conditions. Key findings:

Ring Saturation Effects

Partial saturation of the benzothiophene ring (positions 4–7) influences reaction kinetics:

- Steric Hindrance : Reduces coupling efficiency by 15% compared to fully aromatic analogs.

- Solution : Increase reaction time to 3 hours for EDC/HOBt method.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactors for the cyclization step:

Purification Protocols

- Crystallization : Recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity.

- Chromatography : Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves residual acyl chloride.

Analytical Characterization

Spectroscopic Confirmation

Mass Spectrometry

Comparative Evaluation of Synthetic Routes

Table 2: Route Efficiency Comparison

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Acid Chloride + Batch | 85% | 99% | Moderate |

| EDC/HOBt + Flow | 78% | 98% | High |

| Hybrid Approach | 89% | 99.5% | High |

Hybrid Approach: Flow cyclization followed by batch amidation.

Chemical Reactions Analysis

Substitution Reactions

The acetylphenyl and carboxamide groups participate in nucleophilic substitution and acylation reactions.

a. Acetylation of Amine Groups

Reaction with acetic anhydride in ethanol under reflux conditions replaces the amino group with an acetamido moiety. This reaction proceeds via nucleophilic attack on the carbonyl carbon, forming N-(3-acetylphenyl)-2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Fig. 1A) .

b. Benzoylation

Treatment with benzoyl chloride in pyridine yields the corresponding benzamide derivative. The reaction is confirmed by FT-IR absorption at ν = 1667 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ = 7.55–7.96 ppm (aromatic protons) .

Oxidation Reactions

The tetrahydrobenzothiophene core undergoes oxidation under controlled conditions:

a. Sulfur Oxidation

Using hydrogen peroxide (H₂O₂) in acetic acid converts the thiophene sulfur to a sulfoxide or sulfone. The extent of oxidation depends on reaction time and stoichiometry:

| Reagent | Product | Sulfur Oxidation State | Yield (%) | Reference |

|---|---|---|---|---|

| 1 eq. H₂O₂ | Tetrahydrobenzothiophene sulfoxide | +4 | 78 | |

| 2 eq. H₂O₂ | Tetrahydrobenzothiophene sulfone | +6 | 65 |

b. Ring Oxidation

Strong oxidants like KMnO₄ in acidic media cleave the cyclohexene ring, producing a dicarboxylic acid derivative .

Reduction Reactions

a. Ketone Reduction

The acetyl group on the phenyl ring is reduced to a hydroxyl group using NaBH₄ in methanol, forming N-(3-(1-hydroxyethyl)phenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Fig. 1B). This product shows enhanced solubility in polar solvents .

b. Carboxamide Reduction

LiAlH₄ reduces the carboxamide to a primary amine, yielding N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-methylamine .

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular interactions:

a. Pyrimidine Formation

Reaction with formic acid under reflux generates a pyrimidin-4(3H)-one derivative through cyclocondensation (Scheme 1). The product’s mass spectrum shows a molecular ion peak at m/z = 518 .

b. Thienopyrimidine Synthesis

Heating with acetic anhydride for 4 hours induces heteroannulation, forming a tetrahydrobenzo[b]thienopyrimidine ring. IR analysis confirms the loss of the cyano group (ν = 2220 cm⁻¹) and new carbonyl absorption at ν = 1680 cm⁻¹ .

Electrophilic Aromatic Substitution

The acetylphenyl group undergoes nitration and sulfonation:

a. Nitration

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position relative to the acetyl group.

b. Sulfonation

Fuming H₂SO₄ produces a sulfonic acid derivative, confirmed by solubility changes and sulfur content analysis .

Hydrolysis Reactions

a. Carboxamide Hydrolysis

Acid hydrolysis (6M HCl, reflux) converts the carboxamide to a carboxylic acid, while basic hydrolysis (NaOH, 70°C) yields a carboxylate salt .

b. Acetyl Group Hydrolysis

The acetyl moiety on the phenyl ring is hydrolyzed to a hydroxyl group using aqueous HCl, forming N-(3-hydroxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces aryl groups at the thiophene C-2 position. For example, reaction with phenylboronic acid produces a biaryl derivative with a 72% yield .

Key Structural Insights from Spectral Data

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzothiophene compounds exhibit antimicrobial properties. N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been evaluated for its efficacy against various bacterial strains, including Mycobacterium tuberculosis. High-throughput screening techniques have been utilized to identify compounds with significant inhibitory effects against this pathogen. For instance, a study demonstrated that certain benzothiophene derivatives could inhibit the growth of M. tuberculosis effectively .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies have shown that similar benzothiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. This is particularly relevant for cancers resistant to conventional therapies .

Neuroprotective Effects

Emerging research indicates that compounds with a similar structure may offer neuroprotective benefits. This compound has been investigated for its ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Antitubercular Screening

In a high-throughput screening study involving over 100,000 compounds, this compound was identified as a promising candidate due to its significant inhibition of M. tuberculosis growth at low concentrations. The study utilized a microdilution assay format to assess the compound's efficacy in inhibiting bacterial proliferation .

Case Study 2: Cancer Cell Line Evaluation

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxic effects of this compound. Results indicated that the compound induced apoptosis in breast and lung cancer cell lines through activation of caspase pathways .

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and acetylphenyl-containing molecules. Examples are:

- N-(4-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit different reactivity and interactions compared to its analogs .

Biological Activity

N-(3-acetylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological significance.

- Molecular Formula : C₁₇H₁₇NO₂S

- CAS Number : 627044-95-5

- Molecular Weight : 299.387 g/mol

- Structure : The compound features a benzothiophene core with an acetylphenyl substituent, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiophene ring followed by the introduction of the acetylphenyl group. Various methods have been reported in the literature to optimize yield and purity.

Anticancer Properties

Research has indicated that compounds containing the benzothiophene moiety exhibit significant anticancer activity. A study highlighted that derivatives of benzothiophene showed cytotoxic effects against various cancer cell lines. Specifically, this compound demonstrated:

- IC50 Values : Indicating the concentration required to inhibit cell growth by 50%. For instance, in MCF-7 breast cancer cells, an IC50 value of approximately 15 µM was observed.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research conducted on animal models indicated a reduction in inflammatory markers when treated with this compound. Key findings include:

- Reduction in Cytokines : A significant decrease in TNF-alpha and IL-6 levels was noted.

Case Studies

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of this compound.

- Methodology : MTT assay was employed on various cancer cell lines including HeLa and A549.

- Results : The compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells.

-

Anti-inflammatory Model :

- Objective : Assessing the anti-inflammatory potential in a rat model of paw edema.

- Methodology : The compound was administered intraperitoneally and inflammation was induced using carrageenan.

- Results : There was a notable reduction in paw swelling compared to control groups.

Pharmacological Mechanism

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Modulation of Signaling Pathways : It has been suggested that the compound affects pathways related to apoptosis and inflammation.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : Assign proton (¹H) and carbon (¹³C) chemical shifts to verify substituent positions and scaffold integrity .

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O at ~1630–1647 cm⁻¹, NH stretches at ~3180–3400 cm⁻¹) .

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-III for visualizing hydrogen bonding patterns .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-compliant goggles, nitrile gloves, and lab coats. Avoid dust inhalation using fume hoods .

- Spill Management : Collect solids in sealed containers; avoid water dispersion. Use ethanol for decontamination .

- Toxicity Mitigation : Monitor for acute oral (H302) and respiratory (H335) hazards. Implement emergency eyewash stations .

How can molecular docking studies guide the design of derivatives with enhanced biological activity?

Q. Advanced

- Software and Workflow : Use AutoDock 4.0 with tyrosinase (PDB: 2Y9X) to predict binding affinities. Optimize docking parameters (grid size, Lamarckian GA) for accuracy .

- Key Interactions : Prioritize derivatives with hydrogen bonds (e.g., N–H⋯N intramolecular bonds) and π-π stacking with active-site residues. Validate with in vitro anti-tyrosinase assays .

What strategies address challenges in crystallographic refinement of this compound?

Q. Advanced

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve disordered regions in the tetrahydrobenzothiophene ring .

- Software Tools : Apply SHELXL for anisotropic refinement and WinGX for symmetry validation. Address twinning via HKLF5 format in SHELX .

- Hydrogen Bond Analysis : Use graph set analysis (Etter’s rules) to classify motifs (e.g., C(6) chains in pseudo-six-membered rings) .

How do structural modifications influence anti-tyrosinase activity?

Q. Advanced

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance activity by stabilizing enzyme-ligand interactions. Compare IC₅₀ values via spectrophotometric assays (λ = 490 nm) .

- Conformational Rigidity : Intramolecular N–H⋯N bonds restrict rotation, improving binding specificity. Test analogs with/without locked conformations .

What in silico methods predict biological activity before synthesis?

Q. Advanced

- PASS Online : Predict anticancer and antimycobacterial activity using Pa > 0.7 thresholds. Focus on descriptors like topological polar surface area (TPSA) and LogP .

- ADMET Profiling : Use SwissADME to optimize bioavailability (e.g., ≤5 hydrogen bond donors, MW < 500 Da) .

How do hydrogen bonding patterns in crystal structures correlate with molecular conformation?

Q. Advanced

- Intramolecular vs. Intermolecular : Intramolecular N–H⋯N bonds (e.g., in compound I from ) enforce coplanarity between benzothiophene and toluidine rings, reducing conformational flexibility.

- Crystal Packing : Weak intermolecular C–H⋯O bonds (e.g., in ) stabilize 3D lattices but do not significantly alter bioactivity.

What analytical challenges arise in quantifying trace impurities during synthesis?

Q. Advanced

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to separate byproducts (e.g., unreacted aldehydes). Set detection limits to 0.1% w/w .

- NMR Signal Overlap : Apply 2D techniques (HSQC, HMBC) to resolve aromatic region ambiguities in derivatives .

How are structure-activity relationships (SAR) developed for this compound class?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.